molecular formula C15H18N2OS B4430532 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No. B4430532
M. Wt: 274.4 g/mol
InChI Key: UFDDTNHYIKKXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as TTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to be a potent inhibitor of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. This compound has also been shown to inhibit protein tyrosine phosphatases, which are enzymes that play a key role in the regulation of cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide as a tool for scientific research is its potency as an enzyme and protein inhibitor. This compound has been shown to be a highly effective inhibitor of a variety of enzymes and proteins, making it a valuable tool for researchers studying these molecules. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are a number of potential future directions for research involving N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide. One area of research involves the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research involves the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and its potential toxicity in various experimental systems.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various proteins and enzymes. This compound has been shown to be a potent inhibitor of a number of enzymes, including histone deacetylases and protein tyrosine phosphatases, making it a valuable tool for researchers studying these enzymes.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)12-10-19-14(16-12)17-13(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDDTNHYIKKXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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